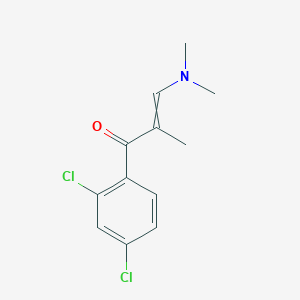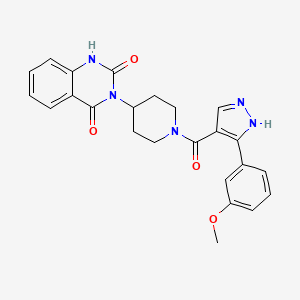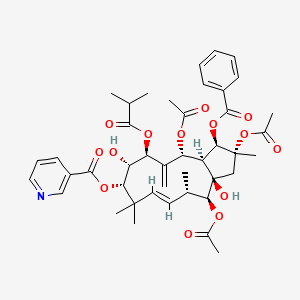![molecular formula C23H26F2O5 B14100458 [2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B14100458.png)
[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves multiple steps:
Acetylation: Starting with 11α,17α,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone), acetylation of the 21-hydroxy group is performed.
Sulfonylation and Elimination: The 11-hydroxy group is sulfonylated and eliminated to form a 9(11)-double bond.
Fluorination: The 6β-position is fluorinated, followed by hydrolysis to yield 6β-fluoro-17α,21-dihydroxy-pregna-4,9(11)-diene-3,20-dione 17α,21-diacetate.
Epoxidation and Addition: The compound undergoes epoxidation and addition with hydrogen fluoride to form 6α,9α-difluoro-11β,17α,21-trihydroxy-pregna-4-ene-3,20-dione 17α,21-diacetate.
Dehydrogenation and Elimination: Finally, dehydrogenation and elimination reactions are performed to yield the desired product.
Industrial Production Methods
Industrial production of difluprednate follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Difluprednate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Fluorination at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Hydrogen fluoride, diethylaminosulfur trifluoride.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the parent compound, which retain the anti-inflammatory properties of difluprednate .
Applications De Recherche Scientifique
Difluprednate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and fluorination reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid formulations and drug delivery systems
Mécanisme D'action
Difluprednate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell migration. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but less potent than difluprednate.
Dexamethasone: A highly potent corticosteroid used in various inflammatory conditions.
Fluorometholone: A corticosteroid with a similar structure but different pharmacokinetic properties.
Uniqueness
Difluprednate is unique due to its high potency and prolonged duration of action, making it particularly effective in treating severe inflammatory conditions. Its fluorinated structure enhances its stability and bioavailability compared to other corticosteroids .
Propriétés
Formule moléculaire |
C23H26F2O5 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3 |
Clé InChI |
YXASFOVLXBFEEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)


![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B14100390.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14100404.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100410.png)
![1-(3-Fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100416.png)

![2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100430.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14100438.png)

![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100456.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/structure/B14100457.png)
